
(2-Iodo-benzyl)-methyl-amine
Overview
Description
(2-Iodo-benzyl)-methyl-amine is an organic compound characterized by the presence of an iodine atom attached to a benzyl group, which is further connected to a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodo-benzyl)-methyl-amine typically involves the iodination of benzyl-methyl-amine. One common method is the reaction of benzyl-methyl-amine with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the selective iodination of the benzyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Iodo-benzyl)-methyl-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The compound can be reduced to remove the iodine atom, resulting in the formation of benzyl-methyl-amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and primary or secondary amines. These reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted benzyl-methyl-amines with different functional groups replacing the iodine atom.
Oxidation Reactions: Products include benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The major product is benzyl-methyl-amine.
Scientific Research Applications
(2-Iodo-benzyl)-methyl-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2-Iodo-benzyl)-methyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound. Additionally, the benzyl and methylamine groups can interact with hydrophobic and polar regions of the target molecules, respectively, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2-Iodo-benzyl)-isopropyl-amine
- (2-Iodo-benzyl)-ethyl-amine
- (2-Iodo-benzyl)-propyl-amine
Uniqueness
(2-Iodo-benzyl)-methyl-amine is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of the iodine atom provides opportunities for radiolabeling, making it valuable in medical imaging and diagnostics. Additionally, the methylamine group offers versatility in forming various derivatives for different research purposes.
Properties
IUPAC Name |
1-(2-iodophenyl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN/c1-10-6-7-4-2-3-5-8(7)9/h2-5,10H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNMRLNJUKMWAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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